![molecular formula C5H4N2 B14242493 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 591245-20-4](/img/structure/B14242493.png)
3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Diazabicyclo[410]hepta-1(7),2,4-triene is a unique bicyclic compound characterized by its nitrogen atoms and strained ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . This reaction forms the bicyclic structure through intramolecular cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic route would depend on the availability of starting materials and the efficiency of the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions: 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less strained bicyclic or monocyclic compounds.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism by which 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene exerts its effects involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or facilitate catalytic processes. The strained ring system also plays a role in its reactivity, making it a versatile compound in various chemical reactions .
Comparación Con Compuestos Similares
- 1,5-Diazabicyclo[3.1.0]hexanes
- 1,6-Diazabicyclo[4.1.0]heptanes
- 2,7-Diazabicyclo[2.2.1]heptanes
Comparison: 3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene is unique due to its specific ring strain and nitrogen placement, which influence its reactivity and stability.
Propiedades
Número CAS |
591245-20-4 |
|---|---|
Fórmula molecular |
C5H4N2 |
Peso molecular |
92.10 g/mol |
Nombre IUPAC |
3,7-diazabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C5H4N2/c1-2-6-3-5-4(1)7-5/h1-4H |
Clave InChI |
LBMSWMYEJQEBEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=NC21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


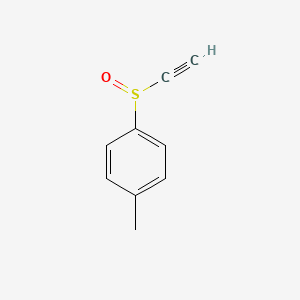

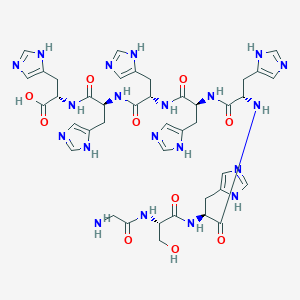

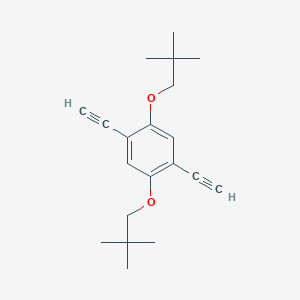
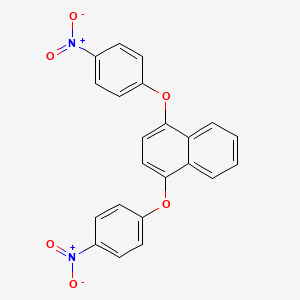
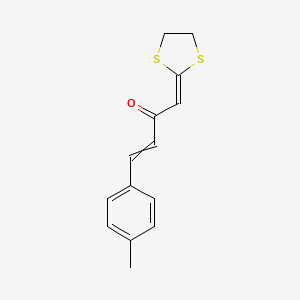
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
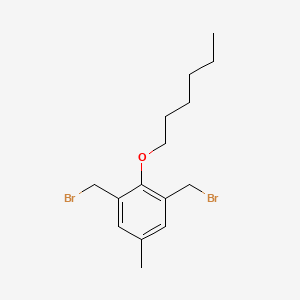
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)
